

Preliminary Pharmacokinetic Properties of DHFR-IN-19: A Technical Overview

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Compound of Interest		
Compound Name:	DHFR-IN-19	
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This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) properties of **DHFR-IN-19**, a novel inhibitor of Dihydrofolate Reductase (DHFR). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential therapeutic candidates targeting the DHFR pathway.

Introduction to DHFR and DHFR-IN-19

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are fundamental for cell proliferation and DNA synthesis.[1][2][3] Consequently, DHFR has been a key target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2] **DHFR-IN-19** is an investigational small molecule inhibitor designed to selectively target DHFR, thereby disrupting downstream cellular processes dependent on tetrahydrofolate.

Summary of In Vivo Pharmacokinetic Parameters

The pharmacokinetic profile of **DHFR-IN-19** was evaluated in preclinical rodent models to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the key pharmacokinetic parameters observed following intravenous (IV) and oral (PO) administration.



Table 1: Pharmacokinetic Parameters of DHFR-IN-19 in

Sprague-Dawley Rats (n=3 per group)

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Tmax (h)	0.08	0.5
Cmax (ng/mL)	850 ± 75	450 ± 50
AUC0-t (ng·h/mL)	1200 ± 150	2100 ± 200
AUC0-inf (ng·h/mL)	1250 ± 160	2150 ± 220
t1/2 (h)	2.5 ± 0.3	3.1 ± 0.4
CI (L/h/kg)	0.8 ± 0.1	-
Vd (L/kg)	2.9 ± 0.4	-
F (%)	-	17.2

Data are presented as mean ± standard deviation.

Experimental Protocols Animal Models

All in vivo experiments were conducted using male Sprague-Dawley rats (250-300 g). Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were performed in accordance with institutional guidelines for animal care and use.

Drug Formulation and Administration

For intravenous administration, **DHFR-IN-19** was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 0.5 mg/mL. The formulation was administered as a bolus dose of 1 mg/kg via the tail vein.

For oral administration, **DHFR-IN-19** was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL. The suspension was administered via oral gavage at a dose of 10 mg/kg.



Sample Collection

Blood samples (approximately 0.2 mL) were collected from the jugular vein at predose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

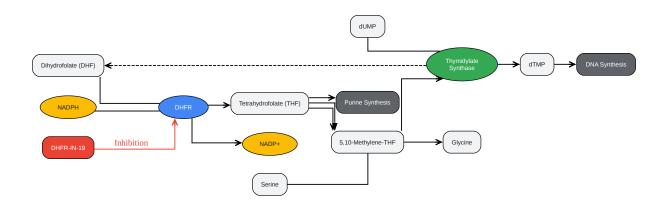
Bioanalytical Method

Plasma concentrations of **DHFR-IN-19** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were prepared by protein precipitation with acetonitrile containing an internal standard. The supernatant was then injected onto a C18 reverse-phase HPLC column. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The lower limit of quantification (LLOQ) for **DHFR-IN-19** in plasma was 1 ng/mL.

Visualizations DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and its impact on nucleotide synthesis.





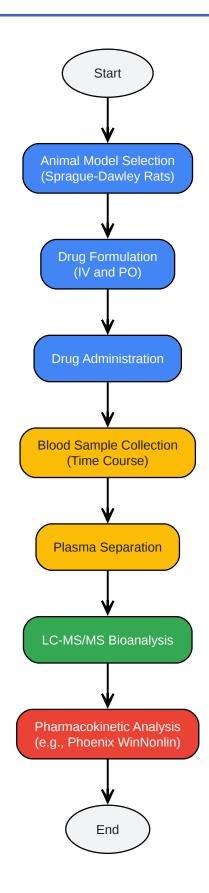
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Caption: The role of DHFR in folate metabolism and nucleotide synthesis.

Experimental Workflow for Pharmacokinetic Study

The diagram below outlines the key steps in the in vivo pharmacokinetic evaluation of **DHFR-IN-19**.





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Caption: Workflow for the in vivo pharmacokinetic study of **DHFR-IN-19**.



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